

(1H-Indazol-5-yl)methanamine hydrochloride

CAS number 943845-78-1

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Compound of Interest

Compound Name: (1H-Indazol-5-yl)methanamine hydrochloride

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An In-Depth Technical Guide to **(1H-Indazol-5-yl)methanamine hydrochloride** (CAS Number: 943845-78-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a heterocyclic amine containing the indazole scaffold, a privileged structure in medicinal chemistry. The indazole ring system is a bioisostere of indole and is found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the available information on **(1H-Indazol-5-yl)methanamine hydrochloride**, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its predicted biological activity based on structural analogs. While specific experimental spectroscopic data for this compound is not readily available in the public domain, this guide leverages data from related structures to provide a foundational understanding for researchers.

Physicochemical Properties

The known physicochemical properties of **(1H-Indazol-5-yl)methanamine hydrochloride** are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference
CAS Number	943845-78-1	
Molecular Formula	C ₈ H ₁₀ ClN ₃	[1]
Molecular Weight	183.64 g/mol	[1]
Appearance	Solid	[1]
Purity	≥95% (as offered by commercial suppliers)	
Synonyms	1H-Indazole-5-methanamine Hydrochloride, 1H-indazol-5-ylmethanamine;hydrochloride	[1]
InChI	InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H	[1]
InChI Key	QZEFLVVRBNSBHG-UHFFFAOYSA-N	[1]

Spectroscopic Data

Direct experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for **(1H-Indazol-5-yl)methanamine hydrochloride** are not readily available in peer-reviewed literature. However, commercial suppliers indicate the availability of such data upon request. For reference, the characteristic NMR shifts for the parent 1H-indazole are provided below. The expected spectrum of **(1H-Indazol-5-yl)methanamine hydrochloride** would show additional signals corresponding to the aminomethyl group (-CH₂NH₃⁺) and further splitting in the aromatic region due to the substitution at the 5-position.

Table 2: Reference Spectroscopic Data for 1H-Indazole

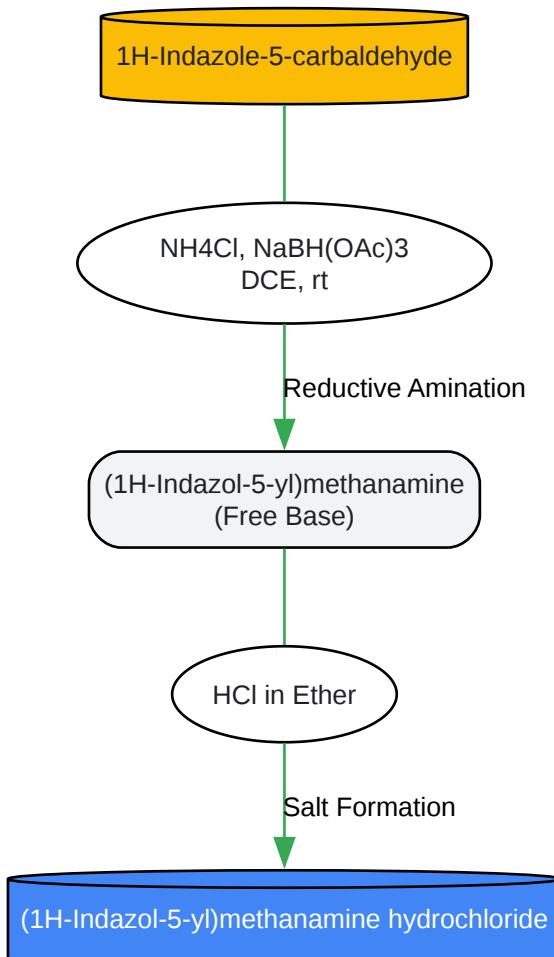
Data Type	Chemical Shifts (δ) in ppm
^1H NMR (300MHz, CDCl_3)	8.10 (1H, s), 7.77 (1H, d, $J = 8.4$ Hz), 7.51 (1H, d, $J = 8.4$ Hz), 7.40 (1H, m), 7.18 (1H, m)
^{13}C NMR (75 MHz, CDCl_3)	109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for the preparation of **(1H-Indazol-5-yl)methanamine hydrochloride** is through the reductive amination of 1H-indazole-5-carbaldehyde. This method is widely used for the synthesis of amines from carbonyl compounds.

Synthetic Scheme

Proposed Synthesis of (1H-Indazol-5-yl)methanamine hydrochloride



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Caption: Synthetic route for **(1H-Indazol-5-yl)methanamine hydrochloride**.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from standard reductive amination procedures.

Materials:

- 1H-Indazole-5-carbaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE), anhydrous
- Hydrochloric acid (HCl) solution in diethyl ether
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Imine Formation:** To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
- **Purification of the Free Base:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (1H-Indazol-5-yl)methanamine, can be purified by column chromatography on silica gel if necessary.
- **Hydrochloride Salt Formation:** Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **(1H-Indazol-5-yl)methanamine hydrochloride**.



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Caption: Experimental workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

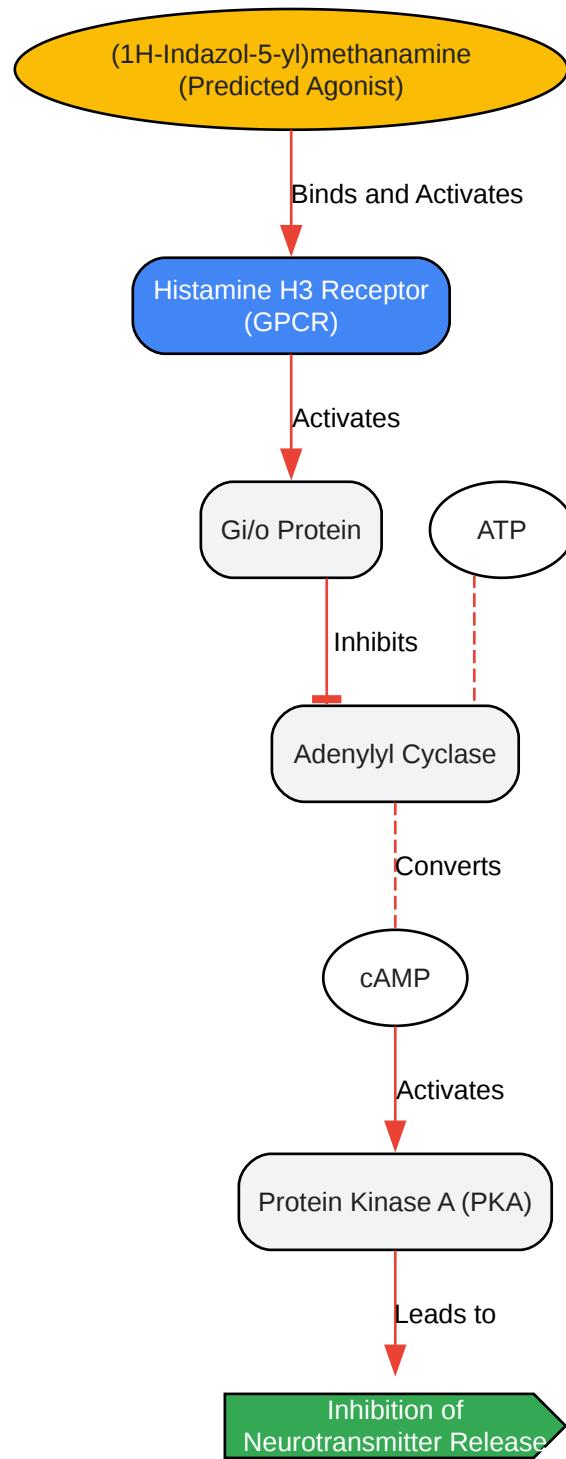
While there is no direct experimental data on the biological activity of **(1H-Indazol-5-yl)methanamine hydrochloride**, its structural similarity to other biologically active molecules allows for informed predictions. The indazole scaffold is a key component in many compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.^[2]

Based on its structure, **(1H-Indazol-5-yl)methanamine hydrochloride** is a structural analog of histamine. Therefore, it is hypothesized to interact with histamine receptors. Specifically, it is predicted to act as an agonist at the histamine H3 receptor.^[3] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.^[3]

Predicted Signaling Pathway

As a predicted H3 receptor agonist, **(1H-Indazol-5-yl)methanamine hydrochloride** would likely activate the Gi/o signaling pathway. This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on neurotransmitter release.

Predicted Histamine H3 Receptor Signaling Pathway

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Caption: Predicted signaling pathway for H3 receptor agonism.

Conclusion

(1H-Indazol-5-yl)methanamine hydrochloride is a compound of interest for researchers in medicinal chemistry and drug discovery due to its indazole core and structural similarity to known pharmacologically active molecules. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation based on existing knowledge of related compounds. The proposed synthetic route offers a practical method for its preparation, and the predicted biological activity suggests that it may be a valuable tool for studying the histamine H3 receptor and its role in neurotransmission. Further experimental validation of its synthesis, spectroscopic properties, and pharmacological profile is warranted.

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